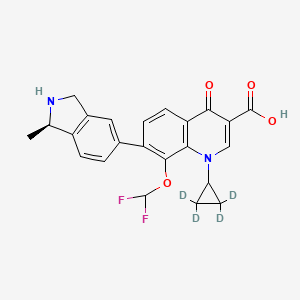
Garenoxacin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Garenoxacin-d4 is a labelled form of Garenoxacin . Garenoxacin is a Des-F(6)-quinolone antibacterial and a topoisomerase II inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C23H16D4F2N2O4 . Unfortunately, the specific details about the molecular structure of this compound were not found in the available sources.Chemical Reactions Analysis
A study has been conducted on the labeling of Garenoxacin (GXN) with technetium-99m (99mTc) using different concentrations of GXN, sodium pertechnetate (Na99mTcO4), stannous chloride dihydrate (SnCl2·2H2O) at different pH . The study evaluated the in-vitro stability in saline, serum, binding with multi-resistant Staphylococcus aureus (MDRSA) and penicillin .Physical And Chemical Properties Analysis
Garenoxacin has a molecular weight of 426.41, a density of 1.4±0.1 g/cm3, a boiling point of 581.5±50.0 °C at 760 mmHg, and a flash point of 305.5±30.1 °C . It also has a melting point of 226-227° . These properties might be similar for this compound, but specific details were not found in the available sources.作用机制
The mechanism of action of Garenoxacin-d4 is still not fully understood. However, it is known that this compound binds to the active site of enzymes and proteins, which inhibits their activity. It is also known to interact with drug receptors and to modulate gene expression and signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases and kinases, as well as to modulate gene expression and signal transduction pathways. It has also been found to interact with drug receptors, leading to the modulation of drug metabolism and pharmacokinetics.
实验室实验的优点和局限性
Garenoxacin-d4 has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Furthermore, it has a wide range of applications, making it a useful tool for a variety of experiments. However, this compound also has some limitations. It is not very soluble in water, and it can be difficult to obtain in large quantities.
未来方向
There are several potential future directions for Garenoxacin-d4. It could be used to develop new drugs and drug delivery systems. It could also be used to study protein-protein interactions and drug-receptor binding. Additionally, this compound could be used to study the regulation of gene expression and signal transduction pathways. Finally, this compound could be used to develop new therapeutic strategies for the treatment of diseases.
合成方法
Garenoxacin-d4 is synthesized through a two-step synthesis process. The first step involves the synthesis of the precursor compound, 4-chloro-N-(3-chloro-2-hydroxy-5-methylphenyl)benzamide, which is then reacted with 4-chloro-2-hydroxy-5-methylphenylboronic acid to produce this compound. The reaction is carried out in the presence of a catalytic amount of palladium acetate and a base, such as sodium carbonate. The reaction is carried out at a temperature of 80-90°C for a period of 2-3 hours.
科学研究应用
Garenoxacin-d4 is used in several scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug-receptor binding. It is also used in the study of gene expression, signal transduction, and metabolic pathways. This compound is also used in the study of drug metabolism and pharmacokinetics, as well as in the development of new drugs and drug delivery systems.
安全和危害
Garenoxacin is considered hazardous. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
属性
IUPAC Name |
8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRXTDGYFKORP-GCZSHRFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


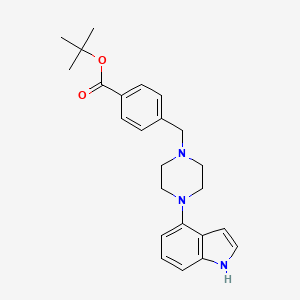

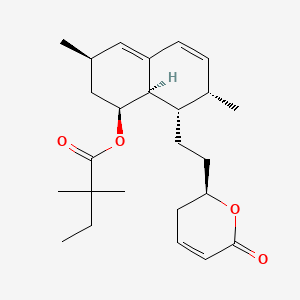
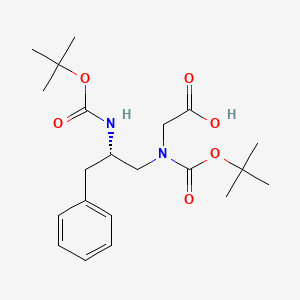
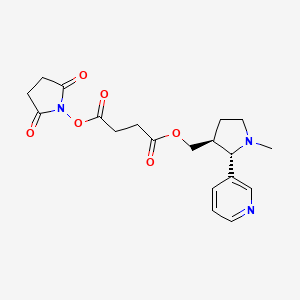
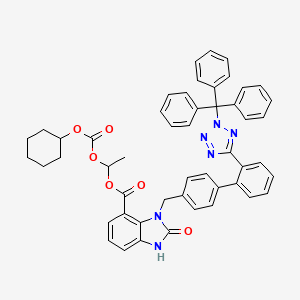

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)
![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)
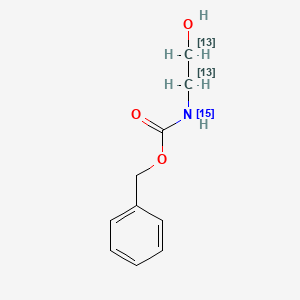
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)
